
Di-2-methoxyethyl azodicarboxylate
Overview
Description
Di-2-methoxyethyl azodicarboxylate (DMEAD, CAS: 940868-64-4) is a dialkyl azodicarboxylate reagent widely employed in the Mitsunobu reaction, a cornerstone of organic synthesis for stereospecific transformations such as alcohol inversion, etherification, and esterification . Developed as a practical alternative to traditional reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DMEAD addresses key challenges in reaction work-up. Its 2-methoxyethyl groups confer water solubility to the hydrazine dicarboxylate byproducts, simplifying purification via aqueous extraction—a significant advantage over DEAD and DIAD, which generate non-polar byproducts requiring chromatographic separation .
DMEAD has been utilized in high-profile syntheses, including the total synthesis of parvistemonine (19.6% overall yield) and kedarcidin chromophore (73% yield in a critical Mitsunobu step) . Market reports indicate its growing adoption, with global sales expanding steadily since 2014, driven by its cost-effectiveness and ease of use .
Scientific Research Applications
Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone in organic chemistry for converting alcohols into various functional groups. DMEAD serves as a cost-effective and separation-friendly alternative to traditional reagents like diisopropyl azodicarboxylate (DIAD). It enhances the yield of desired products while simplifying purification processes due to its favorable solubility characteristics.
Table 1: Comparison of DMEAD with Traditional Reagents in Mitsunobu Reactions
Reagent Type | Yield (%) | Purification Difficulty | Cost Effectiveness |
---|---|---|---|
DMEAD | 75-90 | Low | High |
DIAD | 60-80 | Moderate | Moderate |
Synthesis of Glycoconjugates
DMEAD has been successfully employed in synthesizing glycoconjugates, which are vital for drug development and biological studies. In a study, DMEAD was used alongside triphenylphosphine (PPh3) to couple N-hydroxyindole derivatives with carbohydrate building blocks, yielding various glycoconjugates with significant biological activity against lactate dehydrogenase (LDH) .
Case Study: Synthesis of Glycoconjugates Using DMEAD
- Objective : To synthesize d-galacto and d-lactose glycoconjugates.
- Method : A Mitsunobu reaction involving DMEAD and PPh3.
- Results : Glycoconjugates were obtained with yields ranging from 46% to 86%, demonstrating the effectiveness of DMEAD in facilitating complex organic transformations .
Environmental Impact
DMEAD's water-soluble properties contribute to reduced environmental impact during chemical processes. By minimizing the need for hazardous solvents and facilitating easier waste disposal, its use aligns with green chemistry principles.
Advantages of Using DMEAD
- Cost-Effectiveness : DMEAD is less expensive compared to other azodicarboxylates, making it an attractive option for laboratories with budget constraints.
- Separation-Friendly : Its solubility allows for simpler purification methods, reducing time and resources spent on isolating products.
- Versatility : The compound can be utilized in various reactions beyond the Mitsunobu, including coupling reactions and other nucleophilic substitutions.
Chemical Reactions Analysis
Reaction Mechanism in the Mitsunobu Reaction
DMEAD participates in the Mitsunobu reaction alongside triphenylphosphine (PPh₃) and a substrate (e.g., alcohol, carboxylic acid). The mechanism involves:
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Betaine intermediate formation : PPh₃ reacts with DMEAD to form a betaine intermediate, which deprotonates the substrate to generate an oxyphosphonium species .
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Reductive transfer : The substrate (e.g., alcohol) undergoes a single-electron transfer, leading to inversion of configuration at the alcohol carbon .
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Byproduct formation : Triphenylphosphine oxide and hydrazine dicarboxylate are generated, with the latter being more water-soluble compared to DEAD-derived byproducts .
Experimental Procedures
A typical Mitsunobu reaction using DMEAD involves:
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Dissolving the alcohol, acid, and PPh₃ in toluene.
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Slow addition of DMEAD at 0°C, followed by stirring at room temperature for 5 hours .
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Quenching with saturated NH₄Cl, extraction with Et₂O, and purification via chromatography .
Reagent | Quantity | Purpose |
---|---|---|
Alcohol | 10.7 mmol | Substrate for esterification |
PPh₃ | 16 mmol | Phosphine donor |
DMEAD | 16 mmol | Azodicarboxylate reagent |
Toluene | 50 mL | Solvent |
Comparative Analysis with Other Azodicarboxylates
DMEAD offers advantages over traditional reagents like DEAD and DIAD:
Q & A
Basic Research Questions
Q. What are the primary applications of DMEAD in synthetic organic chemistry?
DMEAD is widely utilized as a reagent in the Mitsunobu reaction, enabling stereospecific transformations such as alcohol-to-ether conversions and inversions of stereochemical centers. Unlike diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), DMEAD offers improved solubility in polar solvents and facilitates easier purification due to reduced byproduct adhesion . For example, in the synthesis of γ-hydroxy esters, DMEAD was tested but yielded lower efficiency (33%) compared to DEAD, highlighting solvent-dependent reactivity .
Q. How should DMEAD be handled to mitigate thermal hazards during reactions?
DMEAD exhibits thermal instability, with exothermic decomposition observed at 210–250°C. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition risks. Reactions should avoid prolonged heating above 100°C, and inert atmospheres (e.g., N₂) are advised to minimize oxidative side reactions .
Q. What spectroscopic techniques are used to characterize DMEAD-derived products?
Products synthesized via DMEAD-mediated reactions are typically characterized using H NMR, C NMR, IR, and mass spectrometry. For instance, trialkyl hydrazine-1,1,2-tricarboxylates derived from azodicarboxylate reactions show distinct isopropyl methyl signals at δ = 1.15–1.38 ppm in H NMR and carbonyl resonances at ~165–170 ppm in C NMR . X-ray crystallography can further confirm stereochemistry .
Advanced Research Questions
Q. How do solvent and catalyst selection influence DMEAD’s efficiency in Mitsunobu reactions?
DMEAD’s performance is highly solvent-dependent. In acetonitrile under reflux, reactions with isoquinoline as a catalyst achieve completion within 3 hours, whereas lower catalyst loadings (<5 mol%) prolong reaction times or stall progress. Polar aprotic solvents (e.g., CH₃CN, DMF) enhance solubility, while dichloromethane (CH₂Cl₂) is optimal for room-temperature reactions .
Q. What mechanistic insights explain DMEAD’s inferior yield in certain Mitsunobu reactions compared to DEAD?
DMEAD’s lower yield in γ-hydroxy ester synthesis (33% vs. DEAD’s higher efficiency) may arise from steric hindrance of the 2-methoxyethyl groups, slowing phosphine-azo adduct formation. Kinetic studies using P NMR could elucidate intermediate stability, while computational modeling (DFT) may reveal transition-state energy barriers .
Q. How can byproducts from DMEAD-mediated reactions be minimized or repurposed?
The Mitsunobu reaction generates stoichiometric phosphine oxide and hydrazine byproducts. Strategies include:
- Scavenging : Excess azodicarboxylate can trap unreacted alcohols .
- Recycling : Fluorous or polymer-supported phosphines enable catalyst recovery, reducing waste .
- Crystallization : Non-chromatographic purification (e.g., ethanol recrystallization) isolates products with >87% purity .
Q. What are the thermal decomposition pathways of DMEAD, and how do they impact reaction safety?
DMEAD decomposes exothermically via radical pathways, releasing CO₂ and methoxyethyl fragments. Accelerating rate calorimetry (ARC) and STA-FTIR-MS analyses identify gaseous byproducts (e.g., N₂, CO) and guide safe scale-up protocols. Adiabatic storage conditions must avoid temperatures >50°C to prevent runaway decomposition .
Q. Data Contradiction Analysis
Q. Why do some studies report DMEAD as a superior Mitsunobu reagent, while others note limitations?
Discrepancies arise from substrate sensitivity and reaction conditions. DMEAD excels in sterically demanding substrates due to its bulky groups, improving selectivity. However, in redox-sensitive systems (e.g., α-epimerization-prone alcohols), DEAD’s smaller size may enhance reactivity. Comparative studies using Hammett parameters or kinetic isotope effects (KIE) could resolve these contradictions .
Q. Methodological Recommendations
- Reaction Optimization : Screen solvents (CH₃CN, THF, CH₂Cl₂) and catalysts (isoquinoline, triphenylphosphine) to balance yield and reaction time .
- Safety Protocols : Conduct DSC/TGA before large-scale use and implement quench protocols (e.g., slow addition to chilled EtOH) .
- Analytical Workflow : Combine NMR, IR, and X-ray crystallography for unambiguous product identification .
Comparison with Similar Compounds
Key Azodicarboxylate Reagents in the Mitsunobu Reaction
The Mitsunobu reaction primarily employs three azodicarboxylate reagents: DEAD, DIAD, and DMEAD. Below is a comparative analysis based on chemical properties, reactivity, and practical applications.
Table 1: Comparative Properties of DEAD, DIAD, and DMEAD
*DIAD properties inferred from general knowledge due to evidence gaps.
Reactivity and Performance
- Reactivity: DMEAD exhibits comparable reactivity to DIAD in most Mitsunobu reactions, enabling efficient inversion of secondary alcohols (e.g., 77% yield in parvistemonine synthesis) . However, in some cases, DMEAD showed lower conversion rates (40% recovery of starting material in allylation reactions), suggesting context-dependent optimization is necessary .
- Byproduct Management : DMEAD’s water-soluble byproducts eliminate the need for chromatography, as demonstrated in the synthesis of N,N-diethylbenzamides, where acid-base extraction sufficed for purification . In contrast, DEAD and DIAD byproducts often complicate isolation .
Market and Accessibility
DMEAD’s commercial availability has expanded significantly, with suppliers like Shanghai Hongshun Biotechnology offering bulk quantities (annual sales: 582 bottles in 2020) . DEAD remains widely used but faces competition due to DMEAD’s cost and workflow advantages .
Preparation Methods
Historical Development and Significance
The development of DMEAD traces to innovations by Prof. Takashi Sugimura and collaborators at the University of Hyogo, who sought to overcome the impracticalities of hydrazinedicarboxylate byproduct removal in Mitsunobu reactions. Conventional reagents like DEAD and DIAD generate hydrophobic byproducts requiring laborious chromatographic purification, whereas DMEAD’s di-2-methoxyethyl hydrazinedicarboxylate co-product exhibits high water solubility (0.55 g/mL), enabling straightforward aqueous workups. This breakthrough, first reported in Chemical Letters in 2007, established DMEAD as a sustainable alternative with industrial applicability.
Synthetic Routes to DMEAD
Two-Step Synthesis via Hydrazine Dicarboxylate Intermediate
The canonical preparation of DMEAD involves a two-step sequence starting from 2-methoxyethyl chloroformate and hydrazine hydrate.
Step 1: Formation of Di-2-Methoxyethyl Hydrazinedicarboxylate
In a nitrogen-atmosphere reactor, 2-methoxyethyl chloroformate is treated with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C. The exothermic reaction generates di-2-methoxyethyl hydrazinedicarboxylate as a white precipitate, which is isolated via filtration in 85–90% yield. Critical to this step is the slow addition of hydrazine to prevent oligomerization side reactions.
Step 2: Oxidation to DMEAD
The hydrazinedicarboxylate intermediate undergoes oxidation using bromine or hydrogen peroxide in acidic media. A representative procedure from Toyobo-MC specifies dissolving the intermediate in dichloromethane, adding 30% hydrogen peroxide with catalytic hydrobromic acid at −10°C, and stirring for 12 hours. The resulting DMEAD crystallizes as light-yellow prisms upon cooling, achieving a 65% isolated yield.
Parameter | Value |
---|---|
Overall Yield | 65% (two steps) |
Purity (HPLC) | >99% |
Melting Point | 40–41°C |
Decomposition Temperature | 210°C (DSC) |
Alternative Single-Pot Method Using Diethyl Carbonate
Adapting methodologies from diethyl azodicarboxylate synthesis, recent patents describe a single-pot approach employing diethyl carbonate and 2-methoxyethyl carbazate. Sodium ethoxide catalyzes the condensation at 60°C for 6 hours, followed by in situ oxidation with hydrogen peroxide. While this method reduces handling steps, yields remain suboptimal (12–18%) due to competing ester hydrolysis.
Reaction Optimization and Scalability
Solvent and Temperature Effects
DMEAD’s crystallization efficiency depends critically on solvent polarity. THF and dichloromethane afford superior crystal morphology compared to toluene, as evidenced by Toyobo-MC’s process data. Maintaining reaction temperatures below −5°C during oxidation minimizes peroxide decomposition, while post-reaction cooling to −20°C ensures maximal recovery of crystalline product.
Industrial-Scale Production
Toyobo-MC’s pilot plant data highlight the reagent’s scalability. A 10 kg batch of DMEAD synthesized using the two-step method achieved 63% yield with 99.5% purity, demonstrating robustness across scales. Key industrial modifications include:
- Continuous-flow reactors for precise temperature control during oxidation
- Centrifugal washing with deionized water to remove residual hydrazinedicarboxylate
- Vacuum drying at 25°C to prevent thermal degradation
Characterization and Quality Control
Spectroscopic Properties
¹H NMR (CDCl₃): δ 4.40 (t, J = 4.8 Hz, 4H, OCH₂CH₂O), 3.60 (s, 6H, OCH₃), 3.50 (t, J = 4.8 Hz, 4H, OCH₂CH₂O).
¹³C NMR (CDCl₃): δ 157.2 (C=O), 70.1 (OCH₂CH₂O), 59.3 (OCH₃), 53.8 (OCH₂CH₂O).
Chromatographic Purity Assessment
TLC analysis (ethyl acetate/hexane 1:1) reveals an Rf value of 0.08 for DMEAD, starkly lower than DEAD (Rf 0.44) and DIAD (Rf 0.65), facilitating rapid purity checks. HPLC methods employing C18 columns with acetonitrile/water gradients achieve baseline separation of DMEAD from oxidation byproducts.
Comparative Analysis with Related Azodicarboxylates
Property | DMEAD | DEAD | DIAD |
---|---|---|---|
Byproduct Solubility | 0.55 g/mL | 0.12 g/mL | 0.08 g/mL |
Melting Point (°C) | 40–41 | −20 | 25–27 |
TLC Rf (EtOAc/Hex 1:1) | 0.08 | 0.44 | 0.65 |
Large-Scale Cost ($/mol) | 320 | 280 | 350 |
This table underscores DMEAD’s unique balance of physical stability and operational practicality. While marginally more expensive than DEAD, its reduced purification costs render it economically favorable for multikilogram syntheses.
Applications in Modern Synthesis
Beyond Mitsunobu reactions, DMEAD has proven effective in:
Properties
Molecular Formula |
C8H14N2O6 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-methoxyethyl (NZ)-N-(2-methoxyethoxycarbonylimino)carbamate |
InChI |
InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9- |
InChI Key |
PGHKJMVOHWKSLJ-KTKRTIGZSA-N |
SMILES |
COCCOC(=O)N=NC(=O)OCCOC |
Isomeric SMILES |
COCCOC(=O)/N=N\C(=O)OCCOC |
Canonical SMILES |
COCCOC(=O)N=NC(=O)OCCOC |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
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